Sultamicillin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

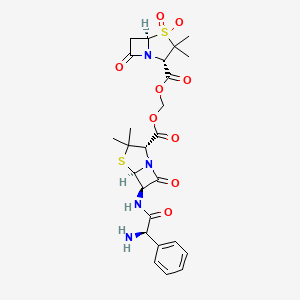

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGFNJSCUDTBT-PMLPCWDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010077 |

Source

|

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-13-7 |

Source

|

| Record name | Sultamicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULTAMICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Assault: Sultamicillin's Mechanism of Action Against Beta-Lactamase-Producing Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin represents a strategic and effective approach to combatting bacterial infections, particularly those caused by strains producing beta-lactamase enzymes. As a mutual prodrug, sultamicillin chemically links the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam.[1][2] This innovative design ensures their simultaneous delivery and co-localization at the site of infection following oral administration, maximizing their synergistic effect. Ampicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects ampicillin from degradation by a wide range of beta-lactamase enzymes.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of sultamicillin, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functionalities.

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, have long been a cornerstone of antimicrobial therapy. Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] By disrupting this process, beta-lactam antibiotics lead to a compromised cell wall, resulting in cell lysis and bacterial death.

However, the efficacy of many beta-lactam antibiotics has been severely undermined by the evolution of bacterial resistance mechanisms. The most prevalent of these is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[3] To counter this, the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor was developed. Sultamicillin is an oral formulation that embodies this strategy, providing a potent weapon against many resistant bacterial strains.[2]

The Dual Mechanism of Action of Sultamicillin

Sultamicillin is a double ester of ampicillin and sulbactam. Following oral administration, it is readily absorbed and hydrolyzed during first-pass metabolism to release equimolar concentrations of ampicillin and sulbactam into systemic circulation.[3][5] This ensures that both the antibiotic and its inhibitor are present to act on the infecting bacteria.

Ampicillin: The Bactericidal Component

Ampicillin, a broad-spectrum penicillin, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] This binding prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Sulbactam: The Beta-Lactamase Inhibitor

Sulbactam is a potent, irreversible inhibitor of a wide range of beta-lactamase enzymes.[3] It acts as a "suicide inhibitor" by forming a stable, irreversible complex with the beta-lactamase enzyme, thereby preventing it from hydrolyzing ampicillin.[3] This protective action restores and extends the antibacterial spectrum of ampicillin to include many beta-lactamase-producing organisms that would otherwise be resistant.[2]

Caption: Mechanism of action of sultamicillin.

Data Presentation: In Vitro Efficacy

The in vitro activity of sultamicillin is demonstrated by the significant reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin against beta-lactamase-producing bacteria when combined with sulbactam.

Table 1: Comparative MICs of Ampicillin and Ampicillin-Sulbactam against Beta-Lactamase-Producing Escherichia coli

| Bacterial Strain | Beta-Lactamase Type | Ampicillin MIC (µg/mL) | Ampicillin-Sulbactam MIC (µg/mL) |

| E. coli ATCC 25922 (control) | - | 4 | 4/2 |

| E. coli EC11 | TEM-1 | >128 | 4/2 |

| E. coli TIM2 | TEM-1 | >128 | 12/6 |

| E. coli GB85 | TEM-1 | >128 | >128/64 |

Data compiled from in vitro studies. Ampicillin-sulbactam MICs are expressed as the concentration of ampicillin followed by the concentration of sulbactam.[6]

Table 2: MIC Range of Ampicillin-Sulbactam against Various Beta-Lactamase-Producing Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (β-lactamase +) | ≤0.25/0.12 | 0.5/0.25 |

| Haemophilus influenzae (β-lactamase +) | 1.0/0.5 | 2.0/1.0 |

| Moraxella catarrhalis (β-lactamase +) | ≤0.25/0.12 | 0.5/0.25 |

| Escherichia coli (β-lactamase +) | 8.0/4.0 | 32/16 |

| Klebsiella pneumoniae (β-lactamase +) | 8.0/4.0 | 32/16 |

| Bacteroides fragilis group | 2.0/1.0 | 16/8 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is a representative summary from various surveillance studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

Sultamicillin (Ampicillin/Sulbactam) analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam (typically in a 2:1 ratio) in a suitable solvent according to the manufacturer's instructions.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

References

- 1. toku-e.com [toku-e.com]

- 2. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Synthesis Pathways of Sultamicillin Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultamicillin, a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam, is a clinically important therapeutic agent for treating bacterial infections. The tosylate salt of sultamicillin enhances its stability and bioavailability. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for sultamicillin tosylate, detailing key intermediates, reaction protocols, and available quantitative data. The synthesis strategies primarily revolve around the formation of a methylene diester linkage between ampicillin and sulbactam, followed by salt formation. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of β-lactam antibiotics.

Introduction

Sultamicillin is a codrug that links ampicillin and the β-lactamase inhibitor sulbactam via a methylene group, forming a double ester.[1] This chemical linkage improves the oral bioavailability of both parent drugs compared to their concurrent administration.[2] Upon absorption in the body, sultamicillin is hydrolyzed to release equimolar amounts of ampicillin and sulbactam.[3][4] The tosylate salt of sultamicillin is a preferred pharmaceutical form due to its favorable physicochemical properties, including stability.[5]

The synthesis of sultamicillin tosylate is a multi-step process that involves the preparation of key activated intermediates of both ampicillin and sulbactam, followed by their coupling and subsequent salt formation. This guide will explore the predominant synthetic routes described in the scientific and patent literature.

Overview of Synthetic Strategies

The synthesis of sultamicillin fundamentally involves the formation of a methylene diester bridge connecting the carboxylic acid of ampicillin and sulbactam. The general approaches can be categorized as follows:

-

Pathway A: Coupling of an activated ampicillin derivative with a pre-formed halomethyl ester of sulbactam (penicillanic acid 1,1-dioxide).

-

Pathway B: An alternative strategy involving different protecting groups or activation methods for the ampicillin and sulbactam moieties.

This guide will primarily focus on Pathway A, which is well-documented in the patent literature.

Detailed Synthesis Pathway A

This pathway can be broken down into three main stages:

-

Preparation of the activated sulbactam intermediate.

-

Coupling of the sulbactam intermediate with a protected ampicillin derivative.

-

Deprotection and tosylate salt formation.

Stage 1: Synthesis of Halomethyl Penicillanate 1,1-Dioxide

A key intermediate in the synthesis of sultamicillin is a halomethyl ester of penicillanic acid 1,1-dioxide (sulbactam). Chloromethyl or iodomethyl esters are commonly used.

One documented route starts from penicillanic acid.[5]

-

Step 1: Esterification of Penicillanic Acid: Penicillanic acid is esterified with chloromethyl chlorosulfate in the presence of potassium bicarbonate (KHCO3) and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate. The reaction is typically carried out in a biphasic system of dichloromethane (CH2Cl2) and water.[5]

-

Step 2: Oxidation to the Sulfone: The resulting chloromethyl penicillanate is then oxidized to the corresponding 1,1-dioxide (sulfone). This oxidation is commonly achieved using hydrogen peroxide (H2O2) with a catalyst such as sodium tungstate in a solvent like isopropanol.[5]

An alternative approach involves the direct esterification of penicillanic acid 1,1-dioxide (sulbactam) with chloromethyl chlorosulfate.[5]

The iodomethyl derivative is often preferred for its higher reactivity in the subsequent coupling step. It can be prepared from the chloromethyl intermediate.

-

Step 3: Halogen Exchange: Chloromethyl penicillanate 1,1-dioxide is converted to iodomethyl penicillanate 1,1-dioxide via a Finkelstein reaction. This is typically achieved by reacting the chloro-derivative with sodium iodide (NaI) in a suitable solvent like acetone.[5]

Stage 2: Coupling with a Protected Ampicillin Derivative

To prevent side reactions, the amino group of ampicillin is typically protected before the coupling reaction.

-

Step 4: Protection of Ampicillin: The amino group of ampicillin can be protected with various protecting groups. One method involves reacting ampicillin with methyl acetoacetate in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) to form an enamine-protected derivative, such as potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-alpha-amino-alpha-phenylacetamido]penicillanate.[5] Another approach is the formation of an imine by reacting the sodium salt of ampicillin with benzaldehyde in DMF.[5]

-

Step 5: Coupling Reaction: The protected ampicillin derivative is then condensed with iodomethyl penicillanate 1,1-dioxide in a solvent like DMF to yield the protected sultamicillin base.[5]

Stage 3: Deprotection and Tosylate Salt Formation

-

Step 6: Deprotection: The protecting group on the ampicillin nitrogen is removed under acidic conditions. For instance, the enamine protecting group can be cleaved by treatment with 4N HCl.[5] This step yields the sultamicillin free base.

-

Step 7: Tosylate Salt Formation: The sultamicillin base is then converted to its tosylate salt. This is typically achieved by dissolving the base in a suitable solvent and adding p-toluenesulfonic acid. The sultamicillin tosylate then crystallizes from the solution. The choice of solvent is crucial for controlling the polymorphic form of the final product.[6] For example, recrystallization from hot isopropyl alcohol can be used to obtain a specific polymorphic form.[6]

Data Presentation

The following table summarizes the available quantitative data for some of the key steps in the synthesis of a polymorphic form of sultamicillin tosylate.

| Step | Reactants | Solvent | Temperature | Yield | Purity/Assay | Reference |

| Recrystallization of Sultamicillin Tosylate | Crude Sultamicillin Tosylate, Isopropyl Alcohol | Isopropyl Alcohol | 50-60 °C then cool to 20-25 °C | 90% | 77.34% | [6] |

| Preparation of Sultamicillin Base | Crude Sultamicillin Tosylate Form 2, N,N-diisopropylethylamine | Acetonitrile, Isopropyl Alcohol | 30-35 °C then cool to 0-5 °C | - | - | [7] |

Experimental Protocols

Preparation of a Polymorphic Form of Sultamicillin Tosylate by Recrystallization

This protocol describes the conversion of a crude form of sultamicillin tosylate to a specific polymorphic form (Form 2).[6]

-

100g of crude sultamicillin tosylate is added to 1.0 L of hot isopropyl alcohol at 50-60 °C.

-

The mixture is stirred at this temperature to ensure complete dissolution.

-

The resulting solution is then cooled to 20-25 °C.

-

The mixture is stirred at this temperature for 1-2 hours to induce crystallization.

-

The product is collected by filtration.

-

The filtered cake is washed with 100 ml of isopropyl alcohol.

-

The product is then dried to yield the desired polymorphic form.

Preparation of Sultamicillin Base from Sultamicillin Tosylate

The following is a general procedure for obtaining the sultamicillin free base from its tosylate salt.[7]

-

Crude sultamicillin tosylate is dissolved in acetonitrile at 30-35 °C.

-

The solution is cooled to 0-5 °C.

-

A solution of N,N-diisopropylethylamine in isopropyl alcohol is added dropwise.

-

The reaction mixture is seeded with sultamicillin base and stirred to promote crystallization.

-

Isopropyl alcohol is added to complete the precipitation.

-

The product is collected by filtration, washed with isopropyl alcohol and diisopropyl ether, and dried under vacuum.

Mandatory Visualizations

Synthesis Pathway of Sultamicillin Tosylate

References

- 1. EP0112087B1 - Process and intermediates for sultamicillin and analogs - Google Patents [patents.google.com]

- 2. Sulbactam/ampicillin. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0061315A1 - Process for preparing penicillanic acid 1,1-dioxide derivatives and certain intermediates useful therein - Google Patents [patents.google.com]

- 4. Radiosensitivity and dosimetric features of sultamicillin tosylate: An ESR study [inis.iaea.org]

- 5. WO2007004239A1 - Nouvelle forme polymorphique du tosylate de sultamicilline et procede correspondant - Google Patents [patents.google.com]

- 6. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Sultamicillin: A Technical Guide to a Synergistic Mutual Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin is a mutual prodrug designed to enhance the oral bioavailability and antibacterial spectrum of ampicillin. It is chemically a double ester of ampicillin and the β-lactamase inhibitor sulbactam, linked by a methylene group.[1][2] Following oral administration, sultamicillin is hydrolyzed during absorption, releasing ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio.[1][3] This synergistic combination allows ampicillin to exert its bactericidal activity against a broader range of bacteria, including strains that produce β-lactamase enzymes, which would otherwise inactivate it. This guide provides an in-depth technical overview of sultamicillin's mechanism of action, pharmacokinetics, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The efficacy of sultamicillin relies on the synergistic action of its two components following its hydrolysis in the body.

-

Ampicillin's Role: Ampicillin is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating Penicillin-Binding Proteins (PBPs) located on the inner bacterial membrane.[1][4] This disruption of cell wall synthesis leads to the weakening of the cell wall, subsequent cell lysis, and bacterial death.[4]

-

Sulbactam's Role: Many bacterial strains develop resistance to ampicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective. Sulbactam is a potent, irreversible inhibitor of many of these β-lactamase enzymes.[2][5] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, thus restoring and extending its antibacterial spectrum to include many resistant strains.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC for in-process control in the production of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Sultamicillin (C25H30N4O9S2)

Abstract: This document provides a comprehensive technical overview of sultamicillin, a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. Designed for researchers, scientists, and drug development professionals, this guide details its molecular structure, physicochemical properties, synergistic mechanism of action, and pharmacokinetic profile. Furthermore, it includes detailed experimental protocols for its analysis and visual diagrams to illustrate key pathways and workflows, serving as a critical resource for antimicrobial research and development.

Introduction

Sultamicillin is a sophisticated advancement in antibacterial therapy, engineered to combat the challenge of β-lactamase-mediated resistance.[1] It is a mutual prodrug that chemically links ampicillin and sulbactam as a double ester.[1][2][3] This unique structure is readily hydrolyzed in vivo following oral administration, releasing equimolar concentrations of both ampicillin and sulbactam into the systemic circulation.[1][4][5] The primary advantage of this configuration is the enhanced oral bioavailability of both components, overcoming the poor absorption of sulbactam and improving upon that of ampicillin.[6][7][8] The co-administration of the β-lactamase inhibitor sulbactam protects ampicillin from degradation by a wide range of bacterial β-lactamase enzymes, thereby restoring and extending its spectrum of activity against many resistant strains.[1][9]

Molecular Structure and Physicochemical Properties

Chemical Identity

Sultamicillin's structure is a double ester of ampicillin and sulbactam linked by a methylene group.[5][8] This covalent linkage is key to its function as a prodrug.

| Identifier | Value |

| IUPAC Name | [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[10] |

| Chemical Formula | C₂₅H₃₀N₄O₉S₂[8][10][11][12][13][14][15] |

| CAS Number | 76497-13-7[10][13][16] |

Physicochemical Data

The physical and chemical properties of sultamicillin and its common tosylate salt form are critical for its formulation and delivery. The base form is specified by the chemical formula C₂₅H₃₀N₄O₉S₂.

| Property | Value |

| Molecular Weight | 594.66 g/mol [10][11][12] |

| Appearance | White to off-white crystalline powder[11][17] |

| Solubility (Sultamicillin Base) | Practically insoluble in water, very slightly soluble in methanol.[18] |

| Solubility (Sultamicillin Tosylate) | Practically insoluble in water, sparingly soluble in ethanol, freely soluble in methanol and acetonitrile.[19][17][20][] |

| Melting Point (Sultamicillin Tosylate) | >140°C with decomposition.[19][] A polymorphic form exhibits a melting range of 160-175°C.[22] |

| Optical Rotation (Sultamicillin Tosylate) | [α]²⁰D: +173° to +187°[20] |

Mechanism of Action

The therapeutic efficacy of sultamicillin arises from the synergistic action of its two active components, which are released upon hydrolysis in the body.[1][9]

Prodrug Activation

Following oral administration, sultamicillin is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases during first-pass metabolism.[1][2] This process efficiently releases a 1:1 molar ratio of ampicillin and sulbactam into the bloodstream.[2][4][5]

Synergistic Antibacterial Effect

-

Ampicillin: As a β-lactam antibiotic, ampicillin targets and inactivates Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[10][23] This action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for cell wall integrity.[2] The resulting weakened cell wall leads to bacterial lysis and death.[9][24]

-

Sulbactam: Sulbactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamase enzymes.[2][9] While it possesses only weak intrinsic antibacterial activity, its primary role is to bind to and inactivate β-lactamases that would otherwise degrade ampicillin.[1][23] By protecting ampicillin from enzymatic destruction, sulbactam effectively restores its activity against many resistant bacterial strains.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. mims.com [mims.com]

- 3. ejpmr.com [ejpmr.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sultamicillin - Wikipedia [en.wikipedia.org]

- 9. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]

- 10. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sultamicillin | CymitQuimica [cymitquimica.com]

- 12. Sultamicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Sultamicillin (International database) [drugs.com]

- 14. Sultamicillin CAS#: 76497-13-7 [m.chemicalbook.com]

- 15. CAS 76497-13-7: Sultamicillin | CymitQuimica [cymitquimica.com]

- 16. nbinno.com [nbinno.com]

- 17. uspbpep.com [uspbpep.com]

- 18. Sultamicillin | 76497-13-7 [amp.chemicalbook.com]

- 19. Sultamicillin tosilate | 83105-70-8 [amp.chemicalbook.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]

- 23. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]

- 24. Sultamicillin – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]

The In Vivo Journey of Sultamicillin: A Technical Guide to its Hydrolysis and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug that ingeniously combines the potent bactericidal antibiotic ampicillin with the robust β-lactamase inhibitor sulbactam.[1] This chemical union, in the form of a double ester, is designed to overcome the limitations of oral ampicillin, namely its incomplete absorption and susceptibility to degradation by bacterial β-lactamases.[1][2] Upon oral administration, sultamicillin undergoes rapid hydrolysis, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[2][3] This guide provides an in-depth technical exploration of the in vivo hydrolysis and activation of sultamicillin, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: A Two-Pronged Attack

The clinical efficacy of sultamicillin is a direct result of the synergistic action of its two liberated components:

-

Ampicillin , a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

-

Sulbactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases.[4] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. By neutralizing these enzymes, sulbactam protects ampicillin from degradation, thereby restoring its activity against otherwise resistant bacterial strains.

The following diagram illustrates this synergistic mechanism:

References

The Pharmacokinetic Journey of Orally Administered Sultamicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of sultamicillin following oral administration. Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is designed to enhance the oral bioavailability of both compounds, offering a reliable option in the treatment of various bacterial infections. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of sultamicillin, presenting key quantitative data in structured tables, detailing experimental protocols for its analysis, and providing visual representations of its metabolic fate and typical study workflows.

Core Pharmacokinetic Profile

Sultamicillin is a double ester that links ampicillin and sulbactam. Following oral administration, it is readily hydrolyzed during absorption, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[1][2][3][4] This unique prodrug design significantly enhances the oral bioavailability of both active moieties.

Absorption and Bioavailability

Upon oral ingestion, sultamicillin is well-absorbed from the gastrointestinal tract.[5] The bioavailability of the released ampicillin and sulbactam is approximately 80% of an equivalent intravenous dose of the two drugs.[3][4] A notable characteristic of sultamicillin is that its systemic bioavailability is not significantly affected by the presence of food.[3][4]

Following absorption, the peak serum levels of ampicillin achieved are approximately twice those observed after the administration of an equivalent oral dose of ampicillin alone.[3][4]

Distribution

Once in the systemic circulation, both ampicillin and sulbactam are distributed throughout the body. The plasma protein binding is reported to be 26% for ampicillin and 29% for sulbactam.[5]

Metabolism

The primary metabolic pathway for sultamicillin is its hydrolysis into ampicillin and sulbactam. This conversion occurs during the absorption phase in the gastrointestinal wall.[5]

Excretion

Ampicillin and sulbactam are primarily eliminated from the body via the kidneys, with 50-75% of each agent being excreted unchanged in the urine.[3][4] The elimination half-life is approximately 1 hour for ampicillin and 0.75 hours for sulbactam in healthy individuals.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ampicillin and sulbactam after oral administration of sultamicillin at different dosages.

Table 1: Pharmacokinetic Parameters of Ampicillin and Sulbactam after Single Oral Doses of Sultamicillin in Healthy Subjects [1]

| Parameter | Sulbactam | Ampicillin |

| Half-life (h) | 0.52 - 0.92 | 0.74 - 1.24 |

| Recovery in Urine (% of dose) | 42 - 86 | 42 - 92 |

| Peak Serum Concentrations (mg/L) | ||

| 250 mg | 2.6 - 3.6 | 2.6 - 4.0 |

| 375 mg | 3.0 | 5.3 |

| 500 mg | 5.1 - 6.9 | 8.0 - 8.7 |

| 750 mg | 5.4 - 8.7 | 9.4 - 13.1 |

| AUC (mg x h/L) | ||

| 250 mg | 3.9 - 4.1 | 4.4 - 6.3 |

| 375 mg | 5.2 | 9.3 |

| 500 mg | 6.7 - 9.5 | 11.0 - 14.4 |

| 750 mg | 9.7 - 13.2 | 14.7 - 21.8 |

Experimental Protocols

The quantification of ampicillin and sulbactam in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis is protein precipitation.

-

To a 200 µL aliquot of human plasma, add 600 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

HPLC-UV Method for Ampicillin and Sulbactam

This method is suitable for the simultaneous quantification of ampicillin and sulbactam in plasma.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 210 nm.[7]

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of ampicillin and sulbactam standards.

LC-MS/MS Method for Ampicillin and Sulbactam

LC-MS/MS offers higher sensitivity and selectivity for the quantification of ampicillin and sulbactam.

-

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used.

-

Chromatographic Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for separation.[8][9]

-

Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typical.[2][10]

-

Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for both ampicillin and sulbactam.[2][8]

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for ampicillin, sulbactam, and an internal standard.[2][11]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of sultamicillin after oral administration.

Metabolic pathway of orally administered sultamicillin.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a pharmacokinetic study of sultamicillin.

Typical experimental workflow for a sultamicillin pharmacokinetic study.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. Sultamicillin - Wikipedia [en.wikipedia.org]

- 6. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

In-Vitro Antimicrobial Spectrum of Sultamicillin Against Resistant Strains: A Technical Guide

Executive Summary

As antimicrobial resistance presents a formidable challenge to global health, the re-evaluation of established antimicrobial agents is crucial. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, represents a key example of a combination therapy designed to combat resistance.[1] It exerts its bactericidal action through the synergistic effects of ampicillin, a beta-lactam antibiotic that inhibits bacterial cell wall synthesis, and sulbactam, a beta-lactamase inhibitor.[1] This combination effectively extends ampicillin's spectrum to include many beta-lactamase-producing bacteria that are otherwise resistant.[1][2] This technical guide provides a consolidated overview of sultamicillin's in-vitro activity against significant resistant pathogens, details the standardized experimental protocols for its evaluation, and presents visual workflows and mechanisms of action to support researchers, scientists, and drug development professionals in their understanding of this important compound.

Mechanism of Action

Sultamicillin is an orally administered double ester that is hydrolyzed during absorption to release ampicillin and sulbactam in a 1:1 molar ratio into systemic circulation.[1][3][4][5] The efficacy of the combination relies on a dual-pronged attack.

-

Ampicillin's Role : As a penicillin-class antibiotic, ampicillin targets and binds to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, a process vital for the integrity of the cell wall, ultimately leading to cell lysis and bacterial death.[1][6]

-

Sulbactam's Role : Sulbactam is an irreversible inhibitor of many common beta-lactamase enzymes.[4][6] These enzymes are the primary mechanism of resistance for many bacteria, as they hydrolyze the beta-lactam ring of antibiotics like ampicillin, rendering them inactive. By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, allowing it to exert its bactericidal effect.[1][7]

Notably, sulbactam also possesses intrinsic antibacterial activity against a limited range of organisms, most significantly Acinetobacter baumannii, by binding to its PBPs.[8][9]

In-Vitro Antimicrobial Spectrum Against Resistant Pathogens

Sultamicillin demonstrates a broad spectrum of in-vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including strains that have acquired resistance to ampicillin alone through the production of beta-lactamases.[1][3][6]

Gram-Positive Aerobes

-

Staphylococcus aureus : Sultamicillin is effective against penicillin-resistant, beta-lactamase-producing strains of S. aureus.[3][6] An older study from 1992-1993 reported a MIC90 of 6.25 µg/mL against S. aureus, which included methicillin-resistant (MRSA) isolates.[10]

-

Streptococcus pneumoniae : While alterations in PBPs are the main cause of penicillin resistance in S. pneumoniae, sultamicillin has shown activity.[1] A study noted that 22% of S. pneumoniae strains were insensitive or resistant to penicillins.[10]

Gram-Negative Aerobes

-

Haemophilus influenzae and Moraxella catarrhalis : Sultamicillin is particularly effective against beta-lactamase-producing strains of these common respiratory pathogens, which are often resistant to ampicillin alone.[6][11][12][13][14] A high percentage of M. catarrhalis (over 90%) and a significant portion of H. influenzae isolates produce beta-lactamases.[5][15]

-

Enterobacteriaceae (e.g., E. coli, Klebsiella spp.) : The combination is active against beta-lactamase-producing strains of E. coli, Proteus mirabilis, and Klebsiella species.[6][10] Sulbactam's inhibitory activity extends to many Extended-Spectrum Beta-Lactamases (ESBLs), although hyperproduction of these enzymes or the presence of certain types may lead to elevated MICs.[10][16][17]

-

Acinetobacter baumannii : Sulbactam's intrinsic bactericidal activity against A. baumannii makes this combination a therapeutic option, even for some multidrug-resistant (MDR) isolates.[8][18] The activity is mediated by sulbactam's ability to bind to essential PBPs in this pathogen.[8][9]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The following tables summarize available MIC data for sultamicillin against various resistant bacterial isolates. Data is expressed in µg/mL.

Table 1: In-Vitro Activity of Sultamicillin against Gram-Positive Resistant Strains

| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Staphylococcus aureus | Including MRSA | - | - | - | 6.25 | [10] |

| Staphylococcus aureus | Beta-lactamase positive | 50 | - | - | 3.13 (MIC80) | [5] |

| Streptococcus pneumoniae | Penicillin-insensitive | 50 | - | - | 0.05 (MIC80) | [5] |

| Streptococcus pyogenes | - | 50 | - | - | 0.025 (MIC80)|[5] |

Table 2: In-Vitro Activity of Sultamicillin against Gram-Negative Resistant Strains

| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Haemophilus influenzae | Beta-lactamase positive | 50 | - | - | 0.39 (MIC80) | [5] |

| Moraxella catarrhalis | Beta-lactamase positive | 50 | - | - | 0.39 (MIC80) | [5] |

| Klebsiella pneumoniae | Beta-lactamase positive | 50 | - | - | 3.13 (MIC80) | [5] |

| Acinetobacter baumannii| Carbapenem-Resistant | 1722 | - | 8 | 64 |[9] |

Note: MIC values for sultamicillin are typically reported based on the ampicillin component. The activity against A. baumannii is primarily due to sulbactam.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Reliable and reproducible AST results are critical for clinical decision-making and surveillance. Methodologies must be standardized. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary bodies that publish performance standards and interpretive criteria.[19][20][21][22]

Broth Microdilution Method

This is a quantitative method used to determine the MIC of an antimicrobial agent.[1] The procedure follows guidelines such as CLSI document M07.[22]

Detailed Protocol:

-

Antimicrobial Preparation : Prepare serial twofold dilutions of sultamicillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Concentrations should bracket the expected MIC range.

-

Inoculum Preparation : Select 3-5 isolated colonies of the test organism from a non-selective agar plate. Suspend in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation : Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

Incubation : Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Interpretation : Following incubation, the MIC is read as the lowest concentration of sultamicillin that completely inhibits visible bacterial growth.[1] A growth control (no antibiotic) and a sterility control (no bacteria) must be included.

Disk Diffusion Method

This is a qualitative or semi-quantitative test where paper disks impregnated with a specific amount of the antimicrobial are placed on an agar surface inoculated with the test organism.[1] The procedure follows guidelines such as CLSI document M02.[22]

Detailed Protocol:

-

Inoculum Preparation : Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Plate Inoculation : Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application : Aseptically apply a sultamicillin disk (or separate ampicillin and sulbactam/ampicillin disks for comparison) onto the inoculated agar surface. Ensure firm contact.

-

Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation : Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints published by CLSI or EUCAST.

Mechanisms of Resistance to Sultamicillin

Despite its efficacy, resistance to sultamicillin can emerge through several mechanisms that affect either the ampicillin or sulbactam component.[1]

-

Alterations in Penicillin-Binding Proteins (PBPs) : Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin to its target site. This is a primary mechanism of resistance in organisms like S. pneumoniae.[1]

-

Advanced Beta-Lactamase Production : Bacteria may acquire or develop beta-lactamases that are not effectively inhibited by sulbactam (e.g., some Class C cephalosporinases or Class D carbapenemases). Alternatively, hyperproduction of susceptible beta-lactamases can overwhelm the inhibitor.[1]

-

Reduced Permeability/Efflux : Changes in the bacterial outer membrane, such as the loss of porin channels or the upregulation of efflux pumps, can prevent the antibiotic from reaching its intracellular target.

Conclusion

Sultamicillin remains a valuable therapeutic agent due to its well-established efficacy against a range of clinically important pathogens, particularly beta-lactamase-producing strains that are resistant to ampicillin.[1][13] Its spectrum covers key respiratory and community-acquired pathogens. The intrinsic activity of the sulbactam component against challenging organisms like Acinetobacter baumannii further enhances its clinical utility. However, the landscape of antimicrobial resistance is dynamic. This guide underscores the critical importance of ongoing surveillance of sultamicillin's in-vitro activity against contemporary resistant isolates. Adherence to standardized testing methodologies, as outlined by bodies like CLSI and EUCAST, is paramount for generating reliable data to inform clinical practice and guide future drug development efforts.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. [Antimicrobial activities of sultamicillin against clinical isolates from upper respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. contagionlive.com [contagionlive.com]

- 10. [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. research.regionh.dk [research.regionh.dk]

- 13. Sultamicillin--a new antibiotic in the treatment of persistent lower respiratory tract infections caused by Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Worldwide clinical experience with sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Moraxella catarrhalis Infection Treatment & Management: Approach Considerations, Pharmacologic Therapy, Prevention [emedicine.medscape.com]

- 16. idstewardship.com [idstewardship.com]

- 17. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 20. EUCAST: EUCAST - Home [eucast.org]

- 21. iacld.com [iacld.com]

- 22. goums.ac.ir [goums.ac.ir]

The Genesis of a Combination: An In-depth Technical Guide to the Discovery and Development of Ampicillin/Sulbactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of antibiotics revolutionized modern medicine, yet the rise of antimicrobial resistance poses a continuous and formidable challenge. The story of ampicillin/sulbactam is a landmark case in the strategic counter-offensive against bacterial evolution. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of this pivotal antibiotic combination, from its conceptual origins to its clinical application.

The Precursor: Ampicillin and the Rise of Resistance

Ampicillin, a semi-synthetic penicillin, was first introduced in 1961.[1] Its broader spectrum of activity compared to penicillin G, encompassing some Gram-negative bacteria, marked a significant therapeutic advance.[2] Ampicillin's mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3][4] It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[4][5] This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.[3][4]

However, the widespread use of ampicillin and other β-lactams led to the emergence and proliferation of resistant bacterial strains. The primary mechanism of this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[6][7] This enzymatic defense rendered ampicillin ineffective against a growing number of clinically important pathogens.[1]

The Innovation: Sulbactam and the Dawn of β-Lactamase Inhibition

The challenge of β-lactamase-mediated resistance prompted a new therapeutic strategy: the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. The first such inhibitor to be discovered was clavulanic acid.[6] Following this breakthrough, researchers sought other potent inhibitors. Sulbactam, a penicillanic acid sulfone, emerged as a promising candidate.[8] Patented in 1977, sulbactam itself possesses weak antibacterial activity but acts as a potent, irreversible inhibitor of many common plasmid-mediated β-lactamases, such as those of the TEM and SHV types.[8][9][10]

Sulbactam's mechanism of inhibition is a "suicide" or "mechanism-based" inactivation.[9] It is recognized as a substrate by the β-lactamase enzyme. The subsequent enzymatic reaction leads to the formation of a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis, thereby inactivating the enzyme and preventing it from destroying the partner β-lactam antibiotic.[8]

The Combination: Ampicillin/Sulbactam (Unasyn®)

The logical and synergistic pairing of ampicillin with sulbactam led to the development of the combination product. The intravenous formulation, known by the brand name Unasyn®, was developed and subsequently approved for medical use in 1986.[9] An oral prodrug, sultamicillin, which is hydrolyzed to ampicillin and sulbactam in the body, was also developed.[1] The combination restores ampicillin's activity against many β-lactamase-producing strains of bacteria that were previously resistant.[1][11]

Timeline of Key Developments

| Year | Milestone |

| 1961 | Ampicillin is introduced into commercial use.[1][2] |

| 1977 | Sulbactam is patented.[9] |

| 1986 | Ampicillin/sulbactam (Unasyn®) is approved for medical use.[9] |

| 1987 | Intravenous ampicillin/sulbactam is marketed in the United States.[1] |

Experimental Protocols

In Vitro Susceptibility Testing

4.1.1. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to match the turbidity of a 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specific amount of ampicillin/sulbactam (e.g., 10 µg ampicillin and 10 µg sulbactam) is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on criteria established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

4.1.2. Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism.

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ampicillin/sulbactam are prepared in Mueller-Hinton broth in microtiter plates. A constant concentration of sulbactam (e.g., in a 2:1 ratio with ampicillin) is often used.

-

Inoculum Preparation: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Animal Models of Infection

4.2.1. Murine Systemic Infection Model

This model assesses the efficacy of the combination in treating a systemic infection.

-

Infection Induction: Mice are intraperitoneally injected with a lethal dose of a β-lactamase-producing bacterial strain.

-

Treatment: At a specified time post-infection, groups of mice are treated with ampicillin alone, sulbactam alone, the ampicillin/sulbactam combination, or a vehicle control, typically administered subcutaneously or intraperitoneally.

-

Observation: The survival of the mice is monitored over a period of several days.

-

Endpoint: The primary endpoint is the 50% effective dose (ED50), the dose of the drug that protects 50% of the animals from death.

4.2.2. Rat Intra-abdominal Abscess Model

This model simulates a polymicrobial intra-abdominal infection.

-

Inoculum Preparation: A standardized inoculum containing a mixture of aerobic and anaerobic bacteria, often including a β-lactamase-producing strain like Bacteroides fragilis, is encapsulated in gelatin capsules along with a sterile fecal adjuvant.

-

Surgical Implantation: The gelatin capsules are surgically implanted into the peritoneal cavity of rats.

-

Treatment: Antibiotic therapy is initiated at a set time after implantation and administered for a defined period.

-

Evaluation: After a specified duration, the animals are euthanized, and the presence, size, and bacterial content of any abscesses are determined.

Quantitative Data Summary

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The addition of sulbactam significantly lowers the MIC of ampicillin for many β-lactamase-producing organisms.

| Organism | Ampicillin MIC (µg/mL) | Ampicillin/Sulbactam MIC (µg/mL) |

| Staphylococcus aureus (β-lactamase +) | >256 | 2-8 |

| Haemophilus influenzae (β-lactamase +) | 16-128 | 0.5-4 |

| Escherichia coli (TEM-1 β-lactamase) | 64->512 | 4-32 |

| Klebsiella pneumoniae (β-lactamase +) | >512 | 8-64 |

| Bacteroides fragilis | 32-256 | 1-8 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Parameters in Adults

The pharmacokinetic profiles of ampicillin and sulbactam are similar, which is advantageous for a combination product.[12]

| Parameter | Ampicillin | Sulbactam |

| Half-life (t½) | ~1 hour | ~1 hour |

| Protein Binding | ~28% | ~38% |

| Volume of Distribution (Vd) | 11.78 - 19.12 L | 13.89 - 16.77 L |

| Clearance (CL) | 5.58 - 11.03 L/h | 4.79 - 10.50 L/h |

| Primary Route of Elimination | Renal | Renal |

Data compiled from multiple studies.[13][14][15][16][17]

Clinical Efficacy in Pivotal Trials

Ampicillin/sulbactam has demonstrated efficacy in the treatment of various infections in numerous clinical trials.

| Indication | Comparator | Clinical Success Rate (Ampicillin/Sulbactam) | Clinical Success Rate (Comparator) |

| Intra-abdominal Infections | Cefoxitin | 92% | 88% |

| Skin and Skin Structure Infections | Cefazolin | 91% | 92% |

| Gynecological Infections | Cefoxitin | 95% | 90% |

Success rates are approximate and can vary based on the specific study design and patient population.

Visualization of Mechanisms and Workflows

Mechanism of Action and Resistance

References

- 1. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN106086151A - 6 aminopenicillanic acids and preparation method thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Experimental Intra-Abdominal Abscesses in Rats: Development of an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sofislife.com [sofislife.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. pfizerhospitalus.com [pfizerhospitalus.com]

- 17. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Binding Affinity of Sultamicillin to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] Upon oral administration, it is readily absorbed and hydrolyzed, releasing equimolar concentrations of ampicillin and sulbactam.[2] This dual-action mechanism allows ampicillin to exert its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, while sulbactam protects ampicillin from degradation by β-lactamase enzymes produced by many resistant bacteria.[2][3][4]

PBPs catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[5][6] By binding to and inactivating these enzymes, ampicillin disrupts cell wall formation, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][6] The efficacy of sultamicillin is therefore directly dependent on the binding affinity of ampicillin and sulbactam to their respective targets. This technical guide provides a comprehensive overview of the binding affinities of sultamicillin's active components to various PBPs, detailed experimental protocols for determining these interactions, and a visual representation of the underlying pathways and workflows.

Data Presentation: Quantitative Binding Affinity of Ampicillin and Sulbactam to PBPs

The binding affinity of ampicillin and sulbactam to various PBPs is a key determinant of their antibacterial spectrum and potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following tables summarize the available IC50 data for ampicillin and sulbactam against PBPs from various bacterial species.

Table 1: Binding Affinity of Ampicillin to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli | PBP1a | 4.0 |

| PBP1b | 0.8 | |

| PBP2 | 100 | |

| PBP3 | 0.1 | |

| PBP4 | 2.5 | |

| PBP5/6 | <0.1 | |

| Acinetobacter baumannii | PBP1a | 2.0 ± 0.2 (µM) |

| PBP3 | 3.0 ± 1.0 (µM) | |

| Enterococcus faecalis (JH2-2) | PBP2B | 3.06 |

| Enterococcus faecalis (LS4828) | PBP2B | 3.93 |

Data for E. coli sourced from T. et al., 1983.[3] Data for A. baumannii sourced from Papp-Wallace, 2012.[7] Data for E. faecalis sourced from a 2023 study on PBP affinities.[8]

Table 2: Binding Affinity of Sulbactam to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Acinetobacter baumannii | PBP1 | 55 (µM) |

| PBP3 | 4 (µM) | |

| Pseudomonas aeruginosa | PBP3 | Modest Binding (<20% at 4 mg/L) |

| Klebsiella pneumoniae | PBP2 | ~8-fold higher than avibactam |

Data for A. baumannii sourced from a study on sulbactam's molecular drivers.[9] Data for P. aeruginosa sourced from a 2022 PBP target profiling study.[10] Data for K. pneumoniae sourced from a 2018 study on PBP occupancy patterns.[11]

Experimental Protocols

The determination of binding affinity to PBPs is crucial for the development and characterization of new β-lactam antibiotics. The following are detailed methodologies for key experiments used to quantify these interactions.

Competitive PBP Binding Assay with Radiolabeled Penicillin

This classic method measures the ability of a test compound to compete with a radiolabeled penicillin for binding to PBPs.

a. Membrane Preparation:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the cell membranes by high-speed centrifugation.

-

Wash the membrane pellet and resuspend it in a suitable buffer. The membrane preparation can be stored at -70°C.

b. Binding Assay:

-

Incubate the bacterial membrane preparation with various concentrations of the unlabeled test antibiotic (e.g., ampicillin or sulbactam) for a specific time at a controlled temperature (e.g., 25°C for 10 minutes).

-

Add a fixed concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to the mixture and incubate for another set period.

-

Terminate the binding reaction by adding a large excess of cold (unlabeled) penicillin or by rapid filtration.

-

Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled PBPs by fluorography or autoradiography.

-

Quantify the intensity of the bands corresponding to each PBP using densitometry.

-

Plot the percentage of radiolabeled penicillin binding against the logarithm of the test antibiotic concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This method measures the change in polarization of a fluorescently labeled penicillin upon binding to a PBP. It is a homogeneous assay that is well-suited for high-throughput screening.[12][13]

a. Reagents and Materials:

-

Purified PBP or bacterial membrane preparation.

-

Fluorescently labeled penicillin, such as BOCILLIN FL (a BODIPY-labeled penicillin V).[12]

-

Test antibiotic (ampicillin or sulbactam).

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100).[12]

-

Microplates (e.g., black 384-well plates).[12]

-

A microplate reader with fluorescence polarization capabilities.

b. Assay Protocol:

-

Prepare a solution of the fluorescently labeled penicillin in the assay buffer at a fixed concentration (e.g., 30 nM BOCILLIN FL).[12]

-

Prepare serial dilutions of the test antibiotic in the assay buffer.

-

In the microplate, mix the fluorescent probe, the test antibiotic at various concentrations, and the PBP preparation.

-

Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using the microplate reader.

-

The binding of the fluorescent probe to the PBP results in an increase in the FP signal. The test antibiotic will compete for binding and cause a decrease in the FP signal.

-

Plot the FP signal against the logarithm of the test antibiotic concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).[14]

a. Materials and Instrument:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), ethyl(dimethylaminopropyl) carbodiimide (EDC), ethanolamine).

-

Purified PBP (ligand).

-

Test antibiotic (analyte).

-

Running buffer.

b. Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of NHS and EDC.

-

Inject the purified PBP over the activated surface to allow for covalent immobilization via amine coupling.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

-

Inject different concentrations of the test antibiotic (analyte) over the immobilized PBP (ligand).

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand. This is recorded as a sensorgram (response units vs. time).

-

-

Data Analysis:

-

From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. The KD is a measure of binding affinity, with a lower KD indicating a higher affinity.

-

Mandatory Visualizations

Signaling Pathway of PBP Inhibition

The inhibition of PBPs by β-lactam antibiotics disrupts the synthesis of peptidoglycan, leading to a cascade of events that culminates in bacterial cell death.

Caption: PBP inhibition pathway by sultamicillin's active components.

Experimental Workflow for PBP Binding Affinity Assay

The following diagram outlines the general workflow for determining the binding affinity of an antibiotic to PBPs using a competitive assay.

References

- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 2. From penicillin-binding proteins to the lysis and death of bacteria: a 1979 view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. news-medical.net [news-medical.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Basis of Sulbactam's Beta-Lactamase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. Sulbactam is a crucial molecule in the fight against this resistance mechanism. It is a β-lactamase inhibitor that is often co-administered with β-lactam antibiotics to protect them from enzymatic degradation.[1][2] This technical guide provides an in-depth exploration of the biochemical basis of sulbactam's inhibitory action against β-lactamases, intended for researchers, scientists, and professionals in drug development.

Sulbactam itself possesses a β-lactam ring and exhibits weak intrinsic antibacterial activity.[2] Its primary role, however, is as a "suicide inhibitor" of β-lactamases.[3] It acts as a competitive and irreversible inhibitor, primarily targeting Ambler class A and some class C enzymes.[3][4] This guide will delve into the molecular mechanism of this inhibition, present quantitative kinetic data, and provide detailed experimental protocols for studying these interactions.

Mechanism of Action: A Progressive Inactivation

Sulbactam's inhibition of β-lactamases is a multi-step process that ultimately leads to the irreversible inactivation of the enzyme. The process can be summarized as follows:

-

Initial Binding: Sulbactam, structurally similar to penicillin, initially binds to the active site of the β-lactamase in a reversible, competitive manner, forming a non-covalent Michaelis-Menten complex.

-

Acylation: The catalytic serine residue in the active site of class A and C β-lactamases attacks the carbonyl carbon of sulbactam's β-lactam ring. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.

-

Rearrangement and Inactivation: Unlike a typical substrate, the sulbactam-derived acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements. This can involve the fragmentation of the sulbactam molecule. The rearranged, covalently bound adduct is a stable, inactive complex. This prevents the enzyme from being regenerated, leading to its irreversible inactivation. This mechanism-based inactivation is why sulbactam is referred to as a suicide inhibitor.

The following diagram illustrates the general pathway of sulbactam's interaction with a serine β-lactamase.

Caption: General mechanism of sulbactam's inhibition of serine β-lactamases.

Quantitative Analysis of Sulbactam's Inhibitory Activity

The effectiveness of sulbactam as a β-lactamase inhibitor varies depending on the specific enzyme. This is quantified through various kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the catalytic rate constant (kcat), the Michaelis constant (Km), and the turnover number.

Summary of Kinetic Parameters

The following tables summarize key kinetic data for sulbactam against a range of β-lactamases from different Ambler classes.

Table 1: Inhibitory Constants (IC50 and Ki) of Sulbactam against Various β-Lactamases

| β-Lactamase | Ambler Class | Organism | IC50 (µM) | Ki (µM) | Reference(s) |

| TEM-1 | A | Escherichia coli | 0.8 - 5.0 | 0.9 | [5] |

| SHV-1 | A | Klebsiella pneumoniae | 0.2 | - | |

| CTX-M-15 | A | Escherichia coli | - | 0.018 | [6] |

| KPC-2 | A | Klebsiella pneumoniae | - | - | [6] |

| AmpC | C | Enterobacter cloacae | - | - | [3] |

| P99 | C | Enterobacter cloacae | - | - | [6] |

| OXA-1 | D | Escherichia coli | >100 | - | |

| OXA-23 | D | Acinetobacter baumannii | - | 130 | [6] |

Table 2: Michaelis-Menten and Inactivation Constants of Sulbactam

| β-Lactamase | Ambler Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Turnover Number | Reference(s) |

| TEM-1 | A | 1.3 | 2 | 650,000 | 5,300 | 14,000 | [6] |